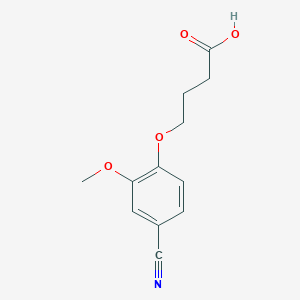

4-(4-Cyano-2-methoxyphenoxy)butanoic acid

Description

Contextualization within Aryloxyalkanoic Acid Derivatives

Aryloxyalkanoic acids represent a broad class of organic compounds characterized by an ether linkage between an aromatic ring and the alpha-carbon of a carboxylic acid. This structural motif is prevalent in a variety of biologically active molecules and functional materials. Aryloxyalkanoic acids, including aryloxyacetic acids, have been identified as a class of compounds that can form reactive acyl glucuronides in vivo, a factor that is considered in drug development drughunter.com. The butanoic acid chain in 4-(4-Cyano-2-methoxyphenoxy)butanoic acid provides flexibility and acts as a spacer, which can be a critical determinant of the biological activity of its downstream products. The study of related compounds, such as 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, highlights their use as linkers in solid-phase synthesis, a fundamental technique in the creation of peptides and other complex molecules mdpi.com.

Significance of Cyano and Methoxy (B1213986) Functional Groups in Advanced Organic Synthesis

The presence of both a cyano (C≡N) and a methoxy (-OCH3) group on the phenyl ring of this compound imparts specific properties that are highly valuable in organic synthesis.

The cyano group is a versatile functional group. Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid. Furthermore, the cyano group can be chemically transformed into other important functional groups, such as amines, amides, or carboxylic acids, making it a key strategic element in the synthesis of diverse molecular architectures.

The methoxy group , an electron-donating group, also modulates the electronic properties of the phenyl ring. Its presence can direct the position of further electrophilic aromatic substitution reactions. In the context of medicinal chemistry, methoxy groups can improve a molecule's metabolic stability and pharmacokinetic profile. For instance, in a related compound, 4-(4-formyl-2-methoxyphenoxy)butanoic acid, the methoxy group is a key structural feature in its role as a precursor for adenosine (B11128) A2A receptor antagonists . The interplay between the electron-donating methoxy group and the electron-withdrawing cyano group creates a unique electronic environment on the aromatic ring, influencing its interactions and reactivity.

Overview of Key Research Domains for this compound

The primary research application of this compound is as a crucial intermediate or building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While dedicated research on the biological activity of this specific acid is not widely published, its structural components are found in molecules with significant therapeutic potential.

For example, the core structure is related to compounds used in the development of adenosine A2A receptor antagonists, which have potential applications in treating various neurological disorders . Moreover, patent literature reveals that the closely related "4-cyano-2-methoxyphenyl" moiety is a key component in the synthesis of complex heterocyclic structures, such as finerenone, a non-steroidal mineralocorticoid receptor antagonist pharmaffiliates.com. This indicates that this compound is a valuable precursor for creating compounds with potential applications in areas such as cardiovascular and kidney diseases. The synthesis of such complex molecules often involves multiple steps where the carboxylic acid and cyano groups of the butanoic acid derivative can be strategically modified to build the final, intricate structure mdpi.combiosynth.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-cyano-2-methoxyphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-11-7-9(8-13)4-5-10(11)17-6-2-3-12(14)15/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXACKLUACWSJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Chemistry of 4 4 Cyano 2 Methoxyphenoxy Butanoic Acid

Established Synthetic Routes and Strategies

Established synthetic routes typically involve the assembly of the molecule from two key fragments: a phenolic component (4-hydroxy-3-methoxybenzonitrile) and a four-carbon chain that will become the butanoic acid moiety.

The central reaction for constructing the core structure of 4-(4-cyano-2-methoxyphenoxy)butanoic acid is the formation of the aryloxy ether linkage. The most common and effective method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. masterorganicchemistry.com

In this specific synthesis, the starting phenol is 4-hydroxy-3-methoxybenzonitrile. The phenolic proton is first removed by a base to form the more nucleophilic phenoxide. This phenoxide then attacks an electrophilic four-carbon building block, such as an ethyl 4-bromobutanoate. The reaction is best performed with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comlibretexts.org

The general scheme is as follows:

Deprotonation of the phenol: 4-hydroxy-3-methoxybenzonitrile is treated with a suitable base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., acetone, DMF) to generate the corresponding phenoxide.

Nucleophilic attack: The phenoxide attacks the alkyl halide (e.g., ethyl 4-bromobutanoate), displacing the halide and forming the ether bond.

Ester Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

| Phenolic Substrate | Alkyl Halide | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 4-Hydroxy-3-methoxybenzonitrile | Ethyl 4-bromobutanoate | Potassium Carbonate (K2CO3) | Acetone | Reflux |

| 4-Hydroxy-3-methoxybenzonitrile | Methyl 4-bromobutanoate | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature to 60 °C |

| 4-Hydroxy-3-methoxybenzonitrile | tert-Butyl 4-iodobutanoate | Cesium Carbonate (Cs2CO3) | Acetonitrile (B52724) | Reflux |

The choice of base and solvent is crucial for optimizing the reaction yield. masterorganicchemistry.com Potassium carbonate is a commonly used mild base, while sodium hydride offers a stronger, non-nucleophilic option.

The butanoic acid side chain can be introduced using a pre-functionalized four-carbon synthon, or it can be constructed in a stepwise manner. A prevalent and effective strategy involves the hydrolysis of a nitrile. unizin.orgpressbooks.publibretexts.org This two-step sequence allows for the extension of an alkyl halide chain by one carbon. unizin.orgjove.com

The process begins with an SN2 reaction between an alkyl halide and a cyanide salt (like NaCN or KCN) to form a nitrile. unizin.orgjove.com This nitrile is then subjected to hydrolysis under either acidic or basic conditions to produce the carboxylic acid. chemguide.co.ukcommonorganicchemistry.comorganicchemistrytutor.com

Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). commonorganicchemistry.com The reaction proceeds through an amide intermediate to form the carboxylic acid and an ammonium salt. chemguide.co.uk

Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous hydroxide solution (e.g., NaOH). This initially forms a carboxylate salt and ammonia. chemguide.co.ukcommonorganicchemistry.com A subsequent acidification step is required to obtain the free carboxylic acid. chemguide.co.uk

Another important method for synthesizing carboxylic acids is the carboxylation of Grignard reagents. pressbooks.publibretexts.orglibretexts.org This involves reacting an organomagnesium halide with carbon dioxide, followed by protonation with an aqueous acid. libretexts.org This method is particularly useful when starting from an alkyl or aryl halide and results in a product with one additional carbon atom. pressbooks.pub

| Method | Starting Material | Key Reagents | Intermediate | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitrile Hydrolysis | Alkyl Halide (e.g., 3-bromopropoxybenzene) | 1. NaCN 2. H₃O⁺ or OH⁻/H₃O⁺ | Nitrile | Good for adding one carbon. unizin.org | Requires SN2 compatible halides. libretexts.org Toxicity of cyanide. |

| Grignard Carboxylation | Alkyl Halide (e.g., 3-bromopropoxybenzene) | 1. Mg, ether 2. CO₂ 3. H₃O⁺ | Grignard Reagent | Versatile for primary, secondary, and aryl halides. | Incompatible with acidic functional groups (e.g., -OH, -NH) in the substrate. libretexts.org |

The cyano group is a versatile functional group in organic synthesis. researchgate.netresearchgate.net It can be introduced into an aromatic ring through various methods, although for the synthesis of this compound, the starting material 4-hydroxy-3-methoxybenzonitrile is commercially available. sigmaaldrich.comscbt.com

Historically, methods like the Sandmeyer reaction (from an aniline) or nucleophilic aromatic substitution could be used to install the cyano group. More modern approaches involve transition-metal-catalyzed cyanation of aryl halides or pseudo-halides. nih.gov Non-metallic, organic cyano sources are also being explored to avoid metal waste and toxicity issues. nih.gov

The cyano group is relatively stable but can be converted into other functional groups if desired. For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine. researchgate.netyoutube.com In the context of synthesizing the target molecule, the cyano group is retained. Therefore, reaction conditions for other steps, such as the Williamson ether synthesis and ester hydrolysis, must be chosen carefully to ensure the nitrile functionality remains intact. The cyano group is generally stable to the basic conditions of the Williamson synthesis and the subsequent hydrolysis of the ester.

While this compound itself is achiral, chiral analogs could be synthesized by introducing a stereocenter, most logically on the butanoic acid side chain. There are several general strategies for achieving this. sciencenet.cn

Resolution of a Racemic Mixture: A racemic mixture of a chiral intermediate, such as 2-bromo- or 3-bromobutanoic acid ester, could be used in the Williamson ether synthesis. The resulting racemic product could then be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. sciencenet.cn

Chiral Pool Synthesis: A chiral starting material from nature's "chiral pool" could be employed. sciencenet.cn For example, a derivative of a chiral hydroxy acid could be used to construct the side chain.

Asymmetric Synthesis: A prochiral substrate could be converted into a chiral product using a chiral catalyst or reagent. For instance, an asymmetric hydrogenation of an unsaturated precursor could establish a stereocenter on the butanoic acid chain. Catalytic kinetic resolution is another powerful tool for accessing chiral stereoisomers. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

Optimizing the synthesis of this compound involves not only maximizing yield but also improving the environmental profile of the process. This aligns with the principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. unibo.it

Several aspects of the synthesis can be improved by applying green chemistry principles.

Solvent Selection: Traditional solvents like DMF and dichloromethane (DCM) have significant environmental and health concerns. rsc.org Replacing them with greener alternatives is a key goal. For the Williamson ether synthesis, solvents like dimethyl carbonate (DMC) or even aqueous media with phase-transfer catalysts can be considered. francis-press.com

Catalysis: Using catalytic amounts of reagents is preferable to stoichiometric amounts. While the base in the Williamson synthesis is typically used in stoichiometric or slight excess, exploring catalytic systems could improve atom economy.

Energy Efficiency: Employing microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating.

Alternative Reagents: The use of highly toxic cyanide salts for nitrile synthesis is a major drawback. Research into safer, non-metallic cyano-group sources is an active area. nih.gov Biocatalysis offers a promising green alternative for certain transformations, such as the conversion of CO₂ into carboxylic acids under mild conditions, which could be relevant for the synthesis of the butanoic acid moiety. synbiobeta.com

| Synthetic Step | Traditional Method | Green Alternative | Benefit |

|---|---|---|---|

| Ether Formation (Solvent) | DMF, Acetonitrile | Dimethyl Carbonate (DMC), Anisole, Aqueous media with PTC | Reduced toxicity, improved biodegradability. |

| Carboxylic Acid Synthesis | Grignard reagent with CO₂ | Biocatalytic carboxylation | Milder conditions (37 °C, 0.1 MPa CO₂), reduced energy use. synbiobeta.com |

| Energy Input | Conventional reflux heating | Microwave irradiation | Shorter reaction times, lower energy consumption. |

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Solid-Phase Synthesis Applications as a Linker or Building Block

While direct studies specifically employing this compound as a solid-phase synthesis linker are not extensively documented, its structural similarity to established linkers provides a strong basis for its potential applications. The phenoxybutanoic acid framework is a common motif in linkers used for solid-phase peptide synthesis (SPPS) and other solid-phase organic synthesis (SPOS) applications.

Compounds such as 4-(4-formyl-3-methoxyphenoxy)butanoic acid and the related Backbone Amide Linker (BAL), 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, are well-known "handle" molecules. biosynth.commdpi.com These linkers are attached to a solid support (e.g., polystyrene resin) via the butanoic acid's carboxyl group. The aromatic aldehyde then serves as the anchor point for the first amino acid or building block through reductive amination. The complete peptide or organic molecule is subsequently assembled on this anchor. mdpi.comsemanticscholar.org

Another closely related analogue is the HMPB linker, 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid, which is used for the synthesis of protected peptide acids. acs.org In this case, the first amino acid is attached via an ester linkage to the hydroxymethyl group.

Given these precedents, this compound could theoretically be modified for similar purposes. For instance, reduction of the cyano group to an aminomethyl group would create a linker analogous to the HMPB handle, suitable for anchoring molecules. The stability of the linker under various reaction conditions is a critical factor, and the specific combination of methoxy (B1213986) and cyano groups on the aromatic ring would influence the acid lability of the final linkage, allowing for controlled cleavage of the synthesized molecule from the solid support. nih.gov

Table 1: Comparison of Phenoxybutanoic Acid-Based Linkers

| Linker Name | Key Functional Group | Typical Application |

|---|---|---|

| 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | Aldehyde (-CHO) | Solid-phase synthesis of peptide amides via reductive amination. biosynth.com |

| BAL Linker | Aldehyde (-CHO) | Backbone amide linker for SPPS, providing access to modified peptides. mdpi.com |

| HMPB Linker | Hydroxymethyl (-CH₂OH) | Synthesis of C-terminally protected peptide acids via ester linkage. acs.org |

| This compound (Potential) | Cyano (-CN) | Could be modified (e.g., reduced) to serve as an anchor point. |

Catalytic Methodologies in this compound Synthesis

The synthesis of this compound typically involves the formation of an ether bond between a phenol and an alkyl halide, a classic Williamson ether synthesis. A plausible and efficient route involves the reaction of 4-cyano-2-methoxyphenol with a suitable 4-carbon building block, such as ethyl 4-bromobutanoate, followed by hydrolysis of the resulting ester.

The key step, the etherification of the phenol, is often facilitated by a base and can be enhanced by catalytic methods. Phase-transfer catalysis is one such method that has been shown to be efficient in similar reactions, improving yield and reaction rates under milder conditions.

A patent for a related synthesis describes the etherification of phenols using dimethyl sulfate and potassium carbonate in acetone under reflux. google.com This highlights a common and scalable catalytic approach. The potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then displaces the bromide from the butanoate ester.

Table 2: Potential Catalytic Systems for Ether Synthesis Step

| Catalyst/Base System | Solvent | Temperature | Purpose |

|---|---|---|---|

| K₂CO₃ | Acetone, DMF | Reflux | Standard base-catalyzed Williamson ether synthesis. google.com |

| Cs₂CO₃ | Acetonitrile | 60-80 °C | Cesium carbonate is often a more effective base for sterically hindered or less reactive phenols. |

| NaH | THF, DMF | 0 °C to RT | Strong, non-nucleophilic base for complete phenoxide formation. |

Following the etherification, the ethyl ester of this compound is hydrolyzed to the final carboxylic acid product. This is typically achieved under either acidic or basic conditions, for example, by heating with aqueous hydrochloric acid or sodium hydroxide solution. libretexts.org

Mechanistic Studies of Chemical Transformations

Oxidation Pathways Involving the Methoxy and Cyano Moieties

The methoxy and cyano moieties on the aromatic ring of this compound exhibit distinct behaviors under oxidative conditions. The electron-donating methoxy group activates the aromatic ring, making it susceptible to oxidation.

Studies on analogous 4-alkyl-2-methoxyphenols have shown that cytochrome P450-catalyzed oxidation can occur, leading to the formation of reactive quinone methide intermediates. nih.gov This pathway involves the oxidation of the phenol (or the methoxy-activated ring) to an electrophilic species that can react with cellular nucleophiles. While the target compound has an ether linkage rather than a free hydroxyl group, the activation provided by the methoxy group still renders the ring a likely site of oxidative metabolism or chemical oxidation. This could potentially lead to O-demethylation or hydroxylation of the aromatic ring.

The cyano group, in contrast, is an electron-withdrawing group and is generally stable towards mild oxidizing agents. Under harsh oxidative conditions, the entire molecule would likely degrade. The primary site of oxidation is therefore predicted to be the electron-rich aromatic ring, influenced by the methoxy substituent.

Reduction Reactions of Functional Groups

The presence of two reducible functional groups—the cyano group and the carboxylic acid—allows for selective chemical transformations depending on the choice of reducing agent.

Reduction of the Cyano Group : The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong hydride reagents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Alternatively, a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) can achieve a partial reduction to an imine, which is then hydrolyzed upon aqueous workup to yield an aldehyde (-CHO). libretexts.org

Reduction of the Carboxylic Acid : The carboxylic acid group is resistant to many mild reducing agents but can be reduced to a primary alcohol (-CH₂OH) using powerful reagents like LiAlH₄ or borane (BH₃ THF).

The challenge lies in achieving chemoselectivity.

LiAlH₄ would likely reduce both the cyano group and the carboxylic acid simultaneously, yielding 4-(4-(aminomethyl)-2-methoxyphenoxy)butan-1-ol.

Borane (BH₃) is known to selectively reduce carboxylic acids in the presence of nitriles, which would produce (4-(4-cyano-2-methoxyphenoxy))butan-1-ol.

Catalytic Hydrogenation (e.g., H₂/Raney Ni) can often reduce nitriles to amines without affecting the carboxylic acid, offering another route to selectivity.

Table 3: Predicted Products from Reduction of this compound

| Reducing Agent | Functional Group(s) Reduced | Predicted Major Product |

|---|---|---|

| LiAlH₄ | Cyano and Carboxylic Acid | 4-(4-(Aminomethyl)-2-methoxyphenoxy)butan-1-ol |

| DIBAL-H (followed by hydrolysis) | Cyano (partially) | 4-(4-Formyl-2-methoxyphenoxy)butanoic acid |

| BH₃ • THF | Carboxylic Acid | (4-(4-Cyano-2-methoxyphenoxy))butan-1-ol |

Substitution Reactions of the Phenoxy and Butanoic Acid Scaffolds

The molecular scaffold of this compound offers several sites for substitution reactions.

Aromatic Ring Substitution : The aromatic ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the existing substituents are crucial. The phenoxy ether and methoxy groups are ortho, para-directing and activating, while the cyano group is meta-directing and deactivating. The combined effect would strongly direct incoming electrophiles to the positions ortho to the activating groups (C3 and C5 positions of the phenyl ring).

Phenoxy Ether Cleavage : The ether linkage is generally stable but can be cleaved under harsh acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would break the molecule into 4-cyano-2-methoxyphenol and 4-bromobutanoic acid.

Butanoic Acid Scaffold : The α-carbon of the butanoic acid chain (the carbon adjacent to the carboxyl group) can be functionalized. For example, it can undergo α-halogenation via the Hell-Volhard-Zelinsky reaction using Br₂ and a catalytic amount of PBr₃.

Derivatization Strategies for Structural Modification

The carboxylic acid functional group is the most versatile site for derivatization, providing a handle for creating a wide array of new structures. Standard organic transformations can convert the carboxylic acid into various derivatives:

Esters : Reaction with an alcohol under acidic conditions (Fischer esterification) or with an alkyl halide in the presence of a base yields the corresponding ester.

Amides : Activation of the carboxylic acid (e.g., by converting it to an acid chloride with SOCl₂ or using coupling reagents like DCC or HBTU) followed by reaction with a primary or secondary amine produces an amide.

Acid Halides : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a highly reactive acid chloride, which is a key intermediate for synthesizing esters and amides.

For analytical purposes, the carboxylic acid can be derivatized to enhance its detection in techniques like LC-MS. Reagents such as 4-APEBA have been designed for the selective derivatization of carboxylic acids to improve ionization efficiency and provide characteristic fragmentation patterns. researchgate.net

The cyano group can also be a point of modification. As previously mentioned, it can be hydrolyzed to an amide or a carboxylic acid, or it can react with Grignard reagents to form ketones after hydrolysis. chemistrysteps.com

Table 4: Common Derivatization Reactions

| Functional Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Carboxylic Acid | CH₃OH, H⁺ | Methyl Ester |

| Carboxylic Acid | 1. SOCl₂ 2. NH₃ | Amide |

| Carboxylic Acid | HBTU, R₂NH, DIPEA | N,N-Disubstituted Amide |

| Cyano Group | H₂O, H⁺ (or OH⁻), heat | Carboxylic Acid (via Amide) |

Applications As a Synthetic Intermediate and in Advanced Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in 4-(4-cyano-2-methoxyphenoxy)butanoic acid makes it an important starting material for constructing intricate molecular frameworks, particularly those found in medicinally relevant compounds.

The core structure of this compound is integral to the synthesis of certain heterocyclic systems. Notably, derivatives of this compound are key intermediates in the preparation of nonsteroidal mineralocorticoid receptor (MR) antagonists. For instance, the synthesis of Finerenone, a compound featuring a dihydronaphthyridine core, utilizes a molecular backbone derived from this acid. pharmaffiliates.comgoogle.com The cyano and methoxy (B1213986) substituents on the phenyl ring are crucial for the ultimate structure and activity of the target molecule, guiding the cyclization and condensation reactions that form the final heterocyclic scaffold. google.comsimsonpharma.com The butanoic acid chain serves as a handle that can be modified or can participate in reactions to build up the complex heterocyclic system.

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all starting materials, are highly valued for their efficiency in generating chemical diversity. beilstein-journals.orgnih.gov While specific MCRs employing this compound are not extensively documented, its structure contains key functional groups that make it an ideal candidate for such reaction designs.

The carboxylic acid moiety can readily participate in isocyanide-based MCRs like the Ugi and Passerini reactions. beilstein-journals.orgresearchgate.net In a potential Ugi four-component reaction (U-4CR), this acid could be combined with an amine, an aldehyde or ketone, and an isocyanide to rapidly generate complex peptidomimetic structures. Similarly, in a Passerini three-component reaction, it could react with an aldehyde or ketone and an isocyanide to form α-acyloxy carboxamides. The presence of the cyano group and the substituted aromatic ring offers further opportunities for post-MCR modifications, allowing for the creation of diverse molecular libraries from a single MCR scaffold.

Table 1: Potential Multi-Component Reactions (MCRs) Involving this compound

| MCR Type | Potential Reactants | Resulting Scaffold |

| Ugi Reaction | This compound, an amine, a ketone, an isocyanide | α-Acylamino carboxamide |

| Passerini Reaction | This compound, an aldehyde, an isocyanide | α-Acyloxy carboxamide |

| Doebner Reaction | Aromatic amine, an aldehyde, and a pyruvic acid derivative (related application) nih.gov | Quinolines (by analogy) |

Design and Synthesis of Functional Derivatives for Chemical Research

The reactivity of the carboxylic acid group is commonly exploited to generate a wide array of functional derivatives, enabling scaffold diversification for various research applications.

The most straightforward modifications of this compound involve the transformation of its carboxylic acid group into esters and amides. These reactions are fundamental in medicinal chemistry for creating libraries of related compounds to explore structure-activity relationships (SAR).

Esterification: Standard acid-catalyzed esterification, such as the Fischer esterification, can be employed by reacting the acid with various alcohols in the presence of a catalyst like sulfuric acid. masterorganicchemistry.com This produces a range of esters, altering the steric and electronic properties of the butanoic acid side chain. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under milder conditions (Steglich esterification). mdpi.com

Amidation: The synthesis of amides from the parent acid is typically achieved using peptide coupling agents. rsc.orgchemrxiv.org Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, allowing it to react with a primary or secondary amine to form a stable amide bond. chemrxiv.org This method is highly efficient and allows for the incorporation of a vast array of amine-containing fragments, significantly diversifying the original scaffold. rsc.org

Table 2: Examples of Scaffold Diversification via Esterification and Amidation

| Reaction Type | Reagent Example | Functional Group Formed | Potential Application |

| Esterification | Ethanol, H₂SO₄ | Ethyl ester | Prodrug design, solubility modification |

| Amidation | Benzylamine, EDC/HOBt | N-Benzyl amide | SAR studies, introduction of new pharmacophores |

| Amidation | Amino acid ester, CDI | Peptidyl derivative | Building block for peptidomimetics |

The structure of this compound is amenable to modifications that allow for its incorporation into polymeric structures and the development of advanced functional materials. Its derivatives can be designed to act as specialized monomers or as control agents in polymerization processes.

A key application in this area is in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The carboxylic acid functionality can be used as a synthetic handle to attach a thiocarbonylthio group, converting the molecule into a RAFT chain transfer agent (CTA). For example, a related compound, 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid, is a well-known CTA used to control the polymerization of various monomers, yielding polymers with low dispersity and well-defined molecular weights. researchgate.netrsc.org By analogy, the title compound could be similarly transformed into a novel CTA, enabling the synthesis of block copolymers and other complex polymer architectures where the cyano-methoxyphenoxy moiety would be incorporated at the polymer chain-end.

Furthermore, the carboxylic acid could be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, by esterification with an appropriate hydroxy-functional monomer. This would transform the molecule into a functional monomer for incorporation into polymer chains, imparting the specific electronic and binding properties of the cyano-methoxyphenoxy group to the resulting material.

Contribution to New Chemical Entities for Mechanistic Probes

While this compound itself is a synthetic intermediate, its core structure is a key component of biologically active molecules. pharmaffiliates.com This makes it an excellent starting point for the design of new chemical entities to be used as mechanistic probes for studying biological systems. For instance, related molecules with formyl-phenoxy-butanoic acid structures are used to investigate enzyme inhibition and receptor binding.

By leveraging the reactivity of the butanoic acid chain, researchers can attach various reporter groups. For example, fluorescent dyes, biotin (B1667282) tags, or photo-reactive cross-linking agents can be appended via stable amide or ester linkages. These modified molecules can then be used as probes to:

Visualize the localization of target proteins within cells.

Identify binding partners through affinity purification or photo-affinity labeling.

Quantify receptor-ligand interactions using biophysical methods like fluorescence polarization.

Given that the larger, more complex derivatives of this acid are known to interact with specific receptors, these tailored probes can provide invaluable insights into the mechanism of action, binding kinetics, and physiological roles of their biological targets. scbt.com

Potential in Optical and Electronic Materials Development

There is no widely reported information to suggest that this compound has been extensively investigated for applications in optical and electronic materials development. The properties that would make a compound suitable for such applications, such as specific chromophoric or conductive characteristics, have not been a primary focus of the available research on this particular molecule. Scientific inquiry has predominantly centered on its utility as an intermediate in the synthesis of biologically active compounds.

Data for a Related Compound

Due to the limited availability of specific data for this compound, the following table provides information for a structurally related compound, 4-(4-Methoxyphenoxy)butanoic acid, to offer some contextual understanding of this class of molecules. It is important to note that the presence of the cyano group in the target compound will significantly alter its chemical and physical properties.

| Property | Value |

| Molecular Formula | C11H14O4 |

| Molecular Weight | 210.23 g/mol nih.gov |

| IUPAC Name | 4-(4-methoxyphenoxy)butanoic acid nih.gov |

| CAS Number | 55579-99-2 nih.gov |

Analytical Method Development and Validation for 4 4 Cyano 2 Methoxyphenoxy Butanoic Acid

Chromatographic Techniques for Purity and Identification

Chromatography is the cornerstone for separating and identifying components within a chemical mixture. For 4-(4-cyano-2-methoxyphenoxy)butanoic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve distinct and critical roles.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment and quantification of non-volatile organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analysis.

Developing an effective RP-HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For molecules with similar structures, such as other phenoxybutanoic acid derivatives, C8 or C18 columns are commonly employed. mdpi.compensoft.net The mobile phase typically consists of an aqueous component, often buffered or acidified, and an organic modifier like acetonitrile (B52724) or methanol. mdpi.compensoft.net The addition of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group, resulting in better peak shape and retention. mdpi.com Detection is usually accomplished using a UV spectrophotometric detector, set at a wavelength where the aromatic chromophore of the molecule exhibits strong absorbance.

A proposed method for this compound would leverage these principles. The separation would be achieved on a C18 column with a gradient elution system, starting with a higher proportion of aqueous phase and increasing the organic phase concentration to elute the compound and any less polar impurities.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Stationary Phase | Reversed-Phase C18 Column (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic acids. pensoft.net |

| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acid modifier to ensure the carboxylic acid is in its protonated form for sharp, symmetrical peaks. pensoft.net |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength and low UV cutoff. mdpi.com |

| Elution Mode | Gradient | Allows for efficient elution of the main compound while also separating early-eluting polar impurities and late-eluting non-polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns of these dimensions. pensoft.net |

| Column Temperature | 30 °C | Provides reproducible retention times by controlling viscosity and separation kinetics. pensoft.net |

| Detection | UV at ~254 nm | The aromatic ring and conjugated system are expected to have strong absorbance near this wavelength. researchgate.net |

| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. chromatographyonline.com |

Gas Chromatography (GC) is the preferred technique for analyzing volatile and thermally stable compounds. chromatographyonline.com Due to its carboxylic acid group, this compound itself has low volatility and is not suitable for direct GC analysis. However, GC is invaluable for quantifying volatile impurities that may be present, such as residual solvents from the synthesis process (e.g., acetone, methanol, toluene). ajrconline.org

Furthermore, the primary compound can be analyzed by GC after a chemical derivatization step to increase its volatility. A common and effective technique for carboxylic acids is silylation. chromatographyonline.com Reacting the compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -COOH group into a non-polar and volatile trimethylsilyl (B98337) (-COOSi(CH₃)₃) ester. chromatographyonline.com This derivative can then be readily analyzed by GC, often coupled with a mass spectrometry (MS) detector for definitive identification of the compound and any related impurities. chromatographyonline.com

Spectrophotometric and Electrochemical Quantification Methods

While chromatography is ideal for separation and quantification, other methods can be used for quantification, though often with less specificity.

Spectrophotometric Quantification: UV-Vis spectrophotometry can be used for a straightforward, albeit less specific, quantification of this compound in a solution, provided there are no interfering substances that absorb at the same wavelength. The method relies on the principle that the concentration of the analyte is directly proportional to the absorbance of light, as described by the Beer-Lambert law. This technique is often employed for simple concentration checks or dissolution rate studies. Spectrophotometric methods based on the oxidation of iron (II) to iron (III) have been used for other types of compounds, but direct UV absorbance is more applicable here. mdpi.com

Electrochemical Quantification: Electrochemical methods offer high sensitivity for electroactive compounds. mdpi.com While less common for this specific class of molecule than chromatography, a method could potentially be developed. It might involve the oxidation or reduction of a functional group within the molecule at a specific potential on an electrode surface. The resulting current would be proportional to the concentration of the analyte. Such methods can be rapid but may be susceptible to interference from other electroactive species in the sample matrix. mdpi.com

Development and Validation of Analytical Procedures for Identity and Assay

Once an analytical method, such as an HPLC procedure, is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of this compound. The validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH).

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A high correlation coefficient (R²) of ≥ 0.999 is typically required. mdpi.comnih.gov

Accuracy: The closeness of the test results to the true value. It is often determined by spike recovery studies at different concentration levels. mdpi.comnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). mdpi.comnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature).

Table 2: Typical Validation Parameters and Acceptance Criteria for an HPLC Assay

| Validation Parameter | Measurement | Typical Acceptance Criteria |

| Specificity | Peak purity analysis; Resolution from other components | Peak should be spectrally pure; Resolution (Rs) > 2 |

| Linearity | Analysis of 5-6 concentrations across the working range | Correlation Coefficient (R²) ≥ 0.999 mdpi.comnih.gov |

| Accuracy | % Recovery of spiked samples at 3 levels (e.g., 80%, 100%, 120%) | 98.0% - 102.0% recovery |

| Precision (Repeatability) | % Relative Standard Deviation (%RSD) of ≥6 replicate injections | %RSD ≤ 2.0% |

| Precision (Intermediate) | %RSD of results from different days, analysts, or equipment | %RSD ≤ 2.0% |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) of ~10:1 | Method demonstrates acceptable precision and accuracy at this level. nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of ~3:1 | The analyte peak is clearly distinguishable from baseline noise. nih.gov |

| Robustness | %RSD of results after minor changes to method parameters | %RSD ≤ 2.0% |

Application in Quality Control and Process Monitoring in Chemical Synthesis

Validated analytical methods are the foundation of quality control (QC) and in-process monitoring. researchgate.netmdpi.com In the synthesis of this compound, these methods are applied at various stages:

Raw Material Testing: HPLC and GC methods are used to confirm the identity and purity of starting materials and reagents before they enter the manufacturing process.

In-Process Control (IPC): During the synthesis, samples can be taken from the reaction vessel and analyzed (e.g., by HPLC) to monitor the consumption of reactants and the formation of the desired product. This allows for the precise determination of reaction completion, helping to optimize reaction times and minimize the formation of by-products. researchgate.net This approach is a key component of Process Analytical Technology (PAT), which aims to ensure final product quality through process understanding and control. mdpi.com

Final Product Release: The final, isolated this compound is subjected to a full suite of tests using the validated HPLC method to determine its purity and assay. A validated GC method is used to quantify any residual solvents. These results are compared against pre-defined specifications to determine if the batch meets the required quality standards for release.

By integrating these analytical techniques into the manufacturing and quality control workflow, producers can ensure that each batch of this compound is of consistent high quality and purity. mdpi.com

Future Research Directions and Emerging Opportunities

Exploration of Novel and More Efficient Synthetic Pathways

The synthesis of 4-(4-cyano-2-methoxyphenoxy)butanoic acid presents considerable opportunity for innovation beyond established routes. Future research should prioritize the development of more efficient and sustainable synthetic strategies. A significant area for exploration is the application of continuous flow chemistry, where reagents are continuously fed into a reactor system. acs.orgjocpr.com This approach offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and potential for streamlined production compared to traditional batch methods. jocpr.comrsc.org The implementation of flow chemistry can lead to quicker reaction times and reduced waste. jocpr.com

Furthermore, embracing the principles of green chemistry is essential for modern synthetic design. pharmafeatures.commdpi.com This includes the use of greener, renewable solvents, minimizing energy consumption, and designing processes that maximize atom economy to reduce waste. acs.orgjocpr.compharmafeatures.com One-pot cascade synthesis and multicomponent reactions (MCRs) are specific strategies that align with these principles, offering pathways to construct complex molecules in fewer steps. acs.orgpharmafeatures.com The development of novel catalytic systems, particularly those using earth-abundant metals, could also significantly improve the sustainability of the synthesis.

Table 1: Comparison of Synthetic Methodologies

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. rsc.org |

| Safety | Higher risks associated with handling large volumes of reagents and unstable intermediates. | Improved safety due to small reaction volumes and containment. jocpr.com |

| Efficiency | Often involves multiple discrete steps with workup and isolation, leading to lower overall yield and longer cycle times. | Can enable reaction telescoping, faster optimization, and higher throughput. rsc.orgrsc.org |

| Scalability | Scaling up can be challenging and may require significant process redesign. | More straightforward scalability by running the system for longer periods or using parallel reactors. |

| Waste Generation | Can generate significant solvent and reagent waste from multiple steps and purifications. | Often results in less waste due to higher efficiency and better process control. jocpr.com |

Advanced Characterization of Solid-State Forms and Amorphous Phases

The solid-state form of a chemical compound can profoundly influence its physical properties. Polymorphism, the ability of a substance to exist in multiple crystal structures, is a critical area of study for organic molecules. wisc.edunumberanalytics.comnumberanalytics.com Different polymorphs of the same compound can exhibit distinct melting points, solubilities, and stability, making a thorough investigation essential. numberanalytics.comwikipedia.org Future research on this compound should involve a comprehensive screening for polymorphs using a variety of crystallization conditions.

Beyond crystalline forms, the amorphous state warrants significant investigation. Amorphous materials lack long-range molecular order and exist in a higher energy state, which can lead to enhanced solubility. researchgate.netacs.orgnih.gov However, this thermodynamic instability also means they have a tendency to crystallize over time. researchgate.netcapes.gov.br Methods to generate the amorphous phase, such as melt-quenching or spray-drying, could be explored. researchgate.net Subsequent characterization should focus on the physical and chemical stability of the amorphous form, often in combination with stabilizing polymers to create amorphous solid dispersions (ASDs). acs.orgnih.gov Advanced analytical techniques such as solid-state NMR (ssNMR), Differential Scanning Calorimetry (DSC), and Pair Distribution Function (PDF) analysis are crucial for fully characterizing both the crystalline polymorphs and the short-range order within the amorphous phase. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Furthermore, ML models can be trained to predict reaction outcomes and optimize conditions with minimal experimental effort. researchgate.netbeilstein-journals.org By using algorithms for active learning and Bayesian optimization, researchers can efficiently navigate complex parameter spaces (e.g., temperature, solvent, catalyst) to maximize yield and selectivity. nih.govnih.govchimia.ch This data-driven approach significantly accelerates the optimization process compared to traditional one-variable-at-a-time methods, saving resources and facilitating more informed, data-driven decisions. nih.govduke.edu The development of such models, potentially trained on in-house data, can lead to more robust and higher-performing synthetic processes. nih.gov

Development of Sustainable and Scalable Production Methods

For any potential commercial application, the development of a sustainable and scalable manufacturing process for this compound is critical. This involves a holistic approach that considers the entire life cycle of the product. A formal Life Cycle Assessment (LCA) can be conducted to quantify the environmental impact of the synthesis, from raw material extraction to the final product ("cradle-to-gate"). researchgate.netepa.govncsu.edu LCA helps identify the main sources of environmental burden, such as energy consumption or solvent use, guiding efforts to improve sustainability. epa.goveemj.eu

Process Analytical Technology (PAT) is a key framework for achieving scalable and robust manufacturing. wikipedia.org PAT involves the use of in-line and on-line analytical tools (e.g., FTIR, Raman spectroscopy) to monitor critical process parameters in real-time. rsc.orgmt.com This real-time understanding allows for dynamic control over the process, ensuring consistent product quality, minimizing batch-to-batch variability, and reducing waste. wikipedia.orgnumberanalytics.com The integration of PAT is especially valuable in continuous manufacturing setups, where it facilitates rapid process optimization and ensures the process remains in a state of control. rsc.org

Unexplored Derivatization Potentials and Applications in Chemical Sciences

The molecular architecture of this compound features several reactive functional groups, making it a versatile scaffold for chemical derivatization. The carboxylic acid, nitrile, and aromatic ring each provide opportunities for modification, leading to a library of new compounds with potentially novel applications.

The carboxylic acid is readily converted into a variety of derivatives. For instance, esterification or amidation can be used to modify the molecule's polarity and steric bulk. psu.edu The nitrile group is another versatile handle; it can be hydrolyzed to form an amide or a carboxylic acid, or it can be reduced to a primary amine, which opens up a vast range of subsequent reactions. The aromatic ring itself could undergo electrophilic substitution reactions, although the directing effects of the existing cyano and alkoxy groups would need to be carefully considered. Exploring these derivatization pathways could yield new molecules for applications in materials science, coordination chemistry, or as more complex intermediates for further synthesis.

Table 2: Potential Derivatization Strategies

| Functional Group | Potential Reaction | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Carboxylic Acid | Esterification | Ester | Modify solubility and polarity. |

| Carboxylic Acid | Amidation | Amide | Introduce hydrogen bonding capabilities. |

| Carboxylic Acid | Reduction | Primary Alcohol | Create new building block for further synthesis. |

| Nitrile | Hydrolysis (acidic or basic) | Carboxylic Acid or Amide | Alter chemical properties and reactivity. |

| Nitrile | Reduction (e.g., with H2/catalyst) | Primary Amine | Key intermediate for synthesizing more complex molecules. |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Substituted Aromatic Ring | Fine-tune electronic properties of the molecule. |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(4-Cyano-2-methoxyphenoxy)butanoic acid?

- Methodology : The compound can be synthesized via multi-step organic reactions. A patent (WO 2016/111347) describes a method involving coupling reactions between substituted phenoxy intermediates and butanoic acid derivatives. Key steps include:

- Cyano group introduction : Nitrile formation via Sandmeyer reaction or nucleophilic substitution.

- Ether linkage formation : Williamson ether synthesis using 2-methoxyphenol and a brominated butanoic acid precursor.

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Analytical techniques :

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity.

- NMR : - and -NMR to confirm substitution patterns (e.g., methoxy, cyano, and phenoxy groups).

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak at m/z 262.0844 for CHNO) .

Q. What solubility properties are critical for experimental design?

- Solubility testing :

- Polar solvents : Soluble in DMSO, methanol, or acetone (tested via saturation experiments).

- Aqueous buffers : Limited solubility at neutral pH; use co-solvents (e.g., 10% DMSO in PBS) for biological assays.

- Partition coefficient (LogP) : Estimated via computational tools (e.g., ChemAxon) to predict membrane permeability .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

- Strategy :

- Substituent variation : Synthesize derivatives with modified methoxy, cyano, or phenoxy groups (e.g., halogenation, alkyl chain elongation).

- Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor-binding studies.

- Data correlation : Use molecular docking to link substituent effects to activity changes. Reference analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid (PubChem CID: 90429-80-4) for comparative analysis .

Q. How to resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in cytotoxicity data may arise from assay conditions (e.g., cell line variability, compound stability).

- Solutions :

- Dose-response validation : Repeat assays with standardized protocols (e.g., MTT assay in triplicate).

- Metabolic stability testing : Use liver microsomes to assess degradation rates.

- Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC, as impurities can skew results .

Q. What are optimal strategies to evaluate metabolic stability in vitro?

- Protocol :

Incubation : Compound (10 µM) with human liver microsomes (HLMs) in NADPH-regenerating system.

Sampling : Collect aliquots at 0, 15, 30, 60 minutes.

Analysis : LC-MS/MS quantification of parent compound and metabolites.

- Outcome : Calculate half-life (t) and intrinsic clearance (CL) to predict in vivo behavior .

Q. How to minimize by-products during scale-up synthesis?

- Optimization steps :

- Catalyst screening : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates.

- Temperature control : Maintain ≤60°C during cyano group introduction to avoid side reactions.

- In-line monitoring : Employ FTIR or Raman spectroscopy for real-time reaction tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.